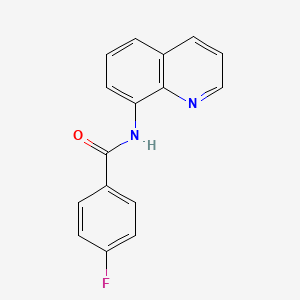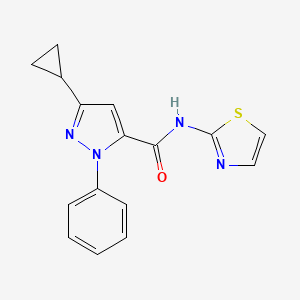
4-fluoro-N-8-quinolinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-8-quinolinylbenzamide, also known as Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the quinoline family and has a molecular weight of 338.36 g/mol.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-8-quinolinylbenzamide 1 is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as topoisomerase II and HDAC6, which are involved in DNA replication and protein degradation, respectively. In addition, it has been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
4-fluoro-N-8-quinolinylbenzamide 1 has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, and inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-fluoro-N-8-quinolinylbenzamide 1 is its broad range of biological activities, which makes it a promising candidate for drug development. In addition, its relatively simple synthesis method and high yield make it an attractive target for further investigation.
However, there are also limitations associated with the use of 4-fluoro-N-8-quinolinylbenzamide 1 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 4-fluoro-N-8-quinolinylbenzamide 1. One area of interest is the development of derivatives of 4-fluoro-N-8-quinolinylbenzamide 1 with improved biological activities and reduced toxicity. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases such as viral infections and autoimmune diseases. Furthermore, the development of more efficient synthesis methods for 4-fluoro-N-8-quinolinylbenzamide 1 could lead to its wider use in drug development.
Conclusion
In conclusion, 4-fluoro-N-8-quinolinylbenzamide 1 is a promising chemical compound that has potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-fluoro-N-8-quinolinylbenzamide 1 as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-8-quinolinylbenzamide 1 involves the reaction of 4-fluoro-8-quinolinol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or toluene at room temperature, and the product is isolated through filtration and recrystallization. The yield of 4-fluoro-N-8-quinolinylbenzamide 1 is typically around 70%.
Applications De Recherche Scientifique
4-fluoro-N-8-quinolinylbenzamide 1 has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antimalarial, and antitubercular activities. In addition, it has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-fluoro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUMNSKVSKDCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(quinolin-8-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)
![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)
![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)


![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)